EHop-016

Rac1 inhibition cellular potency NSC23766 comparator

EHop-016 is the only Rac inhibitor with defined Vav2 selectivity, designed to silence Vav2-driven Rac activation without cross-inhibiting Tiam1 or Trio pathways. Unlike NSC23766 or EHT1864, it enables unambiguous mapping of Vav2→Rac→PAK1 signaling in metastasis models. Deploy at 1–5 μM in MDA-MB-435/231 cells for chronic migration/invasion assays with minimal cytotoxicity. For in vivo validation, administer at 25 mg/kg i.p. in nude mice; achieves plasma levels of 17–23 ng/mL. Use as a calibrated benchmark (IC50 1.1 μM) for head-to-head potency screens. Order high-purity EHop-016 for GEF-specific Rac studies.

Molecular Formula C25H30N6O
Molecular Weight 430.5 g/mol
Cat. No. B15614038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEHop-016
Molecular FormulaC25H30N6O
Molecular Weight430.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29)
InChIKeyAFTZZRFCMOAFCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EHop-016 Rac1/3 Inhibitor: A Vav2-Specific Probe for Selective GTPase Inhibition


EHop-016 is a carbazolylpyrimidine small-molecule Rac GTPase inhibitor, rationally designed from the scaffold of NSC23766, that blocks Rac activation by targeting the guanine nucleotide exchange factor (GEF) interface [1]. It inhibits active Rac in MDA-MB-435 metastatic cancer cells with an IC50 of 1.1 μM and exhibits comparable potency toward Rac3 [2]. At concentrations ≤5 μM, EHop-016 distinguishes itself from other Rac inhibitors by specifically recognizing the Vav2-Rac1 interaction while sparing Tiam1-mediated nucleotide exchange, thereby providing a probe with defined GEF selectivity [3].

Why Rac Inhibitors Are Not Interchangeable: EHop-016's Distinct GEF Selectivity


The Rac GTPase subfamily is activated by multiple GEFs (e.g., Vav2, Tiam1, Trio, P-Rex1), and small-molecule inhibitors that block discrete GEF-Rac interfaces produce non-overlapping functional effects [1]. EHop-016 uniquely silences Vav2-driven Rac activation, whereas the first-generation inhibitor NSC23766 blocks Tiam1/Trio-mediated exchange, and EHT1864 acts by displacing guanine nucleotides with Kd values of 40–250 nM [2]. Consequently, substituting one Rac inhibitor for another without confirming the relevant GEF pathway in the experimental system can lead to misleading conclusions about Rac's role, necessitating compound selection based on GEF usage rather than class membership alone.

EHop-016 Evidence Guide: Calibrated Differentiation Against NSC23766, EHT1864, and MBQ-167


EHop-016 Demonstrates ~100-Fold Greater Rac1 Inhibition Potency than NSC23766

In MDA-MB-435 metastatic cancer cells, EHop-016 blocks Rac activity with an IC50 of 1.1 μM, which is approximately 100-fold lower than the IC50 of the parent compound NSC23766 measured in the same cellular assay system [1]. This represents a 99% reduction in the concentration required to achieve half-maximal Rac inhibition.

Rac1 inhibition cellular potency NSC23766 comparator

Head-to-Head Comparison: EHop-016 is 9.3-Fold More Potent than EHT1864 in HMEC-1 Endothelial Cells

When directly compared in HMEC-1 human microvascular endothelial cells, EHop-016 provided a mean IC50 of 5.22 ± 1.07 μM, whereas EHT1864 required 48.47 ± 1.23 μM, yielding a 9.3-fold potency advantage for EHop-016 [1]. The selectivity index (SI = IC50 HMEC-1 / IC50 parasite) was also higher for EHop-016 (37.8) than for EHT1864 (12.5), indicating a wider window between host cell toxicity and target inhibition [1].

Rac inhibitor potency EHT1864 comparator endothelial cell assay

Vav2-Specific Inhibition Distinguishes EHop-016 from Tiam1/Trio-Targeting NSC23766

In MDA-MB-435 cells that express high endogenous Vav2 activity, EHop-016 (≤5 μM) blocked the association of Vav2 with nucleotide-free Rac1(G15A) but did not perturb Tiam1-Rac1(G15A) binding at equivalent concentrations [1]. By contrast, NSC23766 inhibits Tiam1 and Trio-mediated Rac activation (IC50 ~20–50 μM in NIH 3T3 fibroblasts) yet does not discriminate Vav2-driven activation [2]. This complementary GEF specificity profile means the two inhibitors are not interchangeable when the GEF context is unknown.

GEF selectivity Vav2-Rac interaction mechanistic differentiation

Defined Selectivity Window: Rac1/3 Inhibition at 1.1 μM with Cdc42 Sparing up to 5 μM

EHop-016 maintains Rac1/3 specificity at concentrations ≤5 μM; significant inhibition of the close homolog Cdc42 occurs only at ≥10 μM [1]. This ~5-fold window between Rac and Cdc42 inhibition is absent in the dual Rac/Cdc42 inhibitor MBQ-167, which potently blocks both GTPases (IC50 103 nM for Rac1/2/3 and 78 nM for Cdc42 in MDA-MB-231 cells) [2]. For experiments intended to isolate Rac-dependent phenotypes, EHop-016 provides a cleaner pharmacological tool.

Rac selectivity Cdc42 sparing therapeutic window

Viability Window: EHop-016 Spares Non-Transformed Cells at Active Concentrations

At 5 μM, a concentration that fully inhibits Rac activity and cell migration, EHop-016 caused no reduction in viability of non-transformed MCF-10A mammary epithelial cells and only a ~20% decrease in MDA-MB-435 cancer cells [1]. In contrast, the first-generation inhibitor NSC23766 exerts off-target effects at 100 μM in platelet functional assays, and EHT1864 shows Rac1-independent cytotoxicity at similar high concentrations [2]. The wider viability window of EHop-016 supports longer-term cell biological experiments without confounding toxicity.

therapeutic index normal cell sparing MTT viability

EHop-016 Application Scenarios: When Vav2 Specificity and a Wide Viability Window Are Critical


Vav2-Dependent Rac Signaling Dissection in Metastatic Cancer Models

Deploy EHop-016 at 1–5 μM in MDA-MB-435 or MDA-MB-231 cells to selectively block Vav2-mediated Rac activation without perturbing Tiam1 or Trio pathways. This GEF-specific inhibition is essential for experiments mapping Vav2→Rac→PAK1 signaling axes, as demonstrated by reduced PAK1 phosphorylation and lamellipodia formation [1].

Long-Term Cell Migration and Invasion Assays Requiring Low Cytotoxicity

Use EHop-016 at 2–5 μM for 24–48 hour transwell migration or 3D invasion assays. The compound's minimal impact on MCF-10A viability at these concentrations [1] allows sustained Rac inhibition without cytotoxicity artifacts, making it superior to NSC23766 or EHT1864 for chronic treatment studies.

In Vivo Proof-of-Concept Studies in Vav2-Driven Breast Cancer Metastasis

Administer EHop-016 at 25 mg/kg BW intraperitoneally in nude mouse models of experimental metastasis. At this dose, EHop-016 significantly reduces mammary fat pad tumor growth, distant metastasis, and angiogenesis, with detectable plasma levels of 17–23 ng/mL at 12 h post-dose [1]. Researchers requiring Vav2 pathway validation prior to testing follow-on compounds (e.g., MBQ-167) should benchmark with EHop-016.

Pharmacological Comparator for Novel Rac Inhibitor Screening

Use EHop-016 as a positive control and reference standard in head-to-head potency screens. Its well-characterized IC50 of 1.1 μM (Rac1), defined selectivity window (Rac1/3 vs. Cdc42), and Vav2-specific mechanism provide calibrated benchmarks against which new chemical entities can be quantitatively compared [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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